molecular formula C18H25NO6 B1640472 Z-Glu(OMe)-OtBu

Z-Glu(OMe)-OtBu

Cat. No.: B1640472
M. Wt: 351.4 g/mol
InChI Key: TWPGMFKIQWDGKB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Glu(OMe)-OtBu is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its complex structure, which includes a tert-butyl group, a methyl ester, and a phenylmethoxycarbonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Glu(OMe)-OtBu typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Protection of the carboxyl groups using tert-butyl and methyl esters.
  • Introduction of the phenylmethoxycarbonylamino group through a coupling reaction with an appropriate amine.
  • Purification of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated synthesis equipment and large-scale purification methods such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Z-Glu(OMe)-OtBu can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Z-Glu(OMe)-OtBu has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms or protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of Z-Glu(OMe)-OtBu depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethoxycarbonylamino group may play a key role in binding to the target, while the tert-butyl and methyl ester groups may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Z-Glu(OMe)-OtBu can be compared with other similar compounds, such as:

    1-O-tert-butyl 5-O-methyl (2S)-2-(benzylamino)pentanedioate: This compound has a benzylamino group instead of a phenylmethoxycarbonylamino group, which may affect its reactivity and binding properties.

    1-O-tert-butyl 5-O-methyl (2S)-2-(phenylamino)pentanedioate: This compound has a phenylamino group instead of a phenylmethoxycarbonylamino group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-16(21)14(10-11-15(20)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1

InChI Key

TWPGMFKIQWDGKB-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1

SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1

sequence

X

Origin of Product

United States

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